molecular formula C20H24O7S B1683095 Tesaglitazar CAS No. 251565-85-2

Tesaglitazar

カタログ番号: B1683095
CAS番号: 251565-85-2
分子量: 408.5 g/mol
InChIキー: CXGTZJYQWSUFET-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テサグリタザールは、ペルオキシソーム増殖因子活性化受容体α(PPARα)とペルオキシソーム増殖因子活性化受容体γ(PPARγ)の両方に親和性を有するデュアルペルオキシソーム増殖因子活性化受容体アゴニストです。グルコースと脂質代謝を改善する能力があるため、2型糖尿病の治療に用いられることが提案されました。しかし、心臓毒性に関する懸念から、テサグリタザールの開発は2006年に中止されました .

準備方法

テサグリタザールの合成には、市販の出発物質から始まるいくつかの段階が含まれます。重要なステップには、アルキル化、エステル化、スルホン化などの反応を介してコア構造を形成することが含まれます。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物の収量と純度を確保します。工業生産方法は、これらのステップを最適化して、効率とスケーラビリティを最大限に高める可能性があります .

化学反応の分析

テサグリタザールは、以下を含むさまざまな化学反応を受けます。

    酸化: テサグリタザールは、特定の条件下で酸化されて、酸化誘導体を生成する可能性があります。

    還元: 還元反応は、テサグリタザールを還元型に変換することができ、生物学的活性を変化させる可能性があります。

    置換: 置換反応は、テサグリタザール分子に異なる官能基を導入して、その特性を変更することができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。

科学研究への応用

科学的研究の応用

Metabolic Syndrome and Insulin Sensitivity

Tesaglitazar has shown significant promise in improving insulin sensitivity and metabolic parameters in individuals with metabolic syndrome. A notable study involved a 12-week randomized controlled trial with 390 non-diabetic patients exhibiting insulin resistance. Results indicated that a 1.0 mg dose of this compound led to:

  • Fasting triglycerides : Reduced by 37%
  • Non-HDL cholesterol : Decreased by 15%
  • High-density lipoprotein cholesterol : Increased by 16%
  • Fasting insulin concentration : Reduced by 35%
  • Plasma glucose concentration : Decreased by 0.47 mmol/l

These findings suggest that this compound can significantly improve lipid profiles and reduce the risk of vascular complications associated with metabolic syndrome .

Lipid Metabolism and Cardiovascular Health

The compound has been extensively studied for its effects on lipid metabolism. In preclinical models, this compound demonstrated the ability to:

  • Lower plasma triglycerides, total cholesterol, and very low-density lipoprotein cholesterol.
  • Increase high-density lipoprotein cholesterol levels.
  • Inhibit the progression of atherosclerosis in animal models by reducing inflammation and stabilizing arterial lesions.

In an eight-week study involving a low-cholesterol diet, this compound was found to inhibit lesion progression compared to control groups, indicating its protective cardiovascular effects .

Obesity Management

Recent research has explored the combination of this compound with glucagon-like peptide-1 receptor agonists (GLP-1RAs) for enhanced therapeutic outcomes in obesity management. A study demonstrated that the conjugation of this compound with a GLP-1RA resulted in improved glucose control and reduced body weight more effectively than either treatment alone. This synergistic effect suggests that this compound could be beneficial in managing obesity-related metabolic disorders while mitigating potential weight gain associated with PPAR gamma activation .

Clinical Trials and Efficacy

Clinical trials have consistently shown that this compound is well tolerated among participants, with few adverse events reported. The compound's efficacy in improving insulin sensitivity and lipid profiles positions it as a potential candidate for preventing the progression to type 2 diabetes in at-risk populations .

Safety Profile and Concerns

While this compound shows significant therapeutic potential, concerns regarding its safety have emerged from long-term studies. A two-year carcinogenicity study in rats indicated an increase in subcutaneous fibrosarcomas at high doses, raising questions about its long-term use . The need for careful monitoring of its effects on cellular proliferation is essential as further research is warranted to understand these risks fully.

Summary Table of Key Findings

Application AreaKey Findings
Metabolic SyndromeImproved insulin sensitivity; significant reductions in triglycerides and cholesterol
Cardiovascular HealthInhibited atherosclerosis progression; improved lipid profiles
Obesity ManagementSynergistic effects when combined with GLP-1RAs; reduced body weight
Clinical EfficacyWell-tolerated; potential to prevent type 2 diabetes progression
Safety ConcernsIncreased risk of fibrosarcomas at high doses; requires monitoring

作用機序

テサグリタザールは、ペルオキシソーム増殖因子活性化受容体αとペルオキシソーム増殖因子活性化受容体γの両方を活性化することで効果を発揮します。これらの受容体は、グルコースと脂質代謝に関与する遺伝子の発現を調節する核内転写因子です。ペルオキシソーム増殖因子活性化受容体αの活性化は、脂肪酸の酸化を促進し、トリグリセリドレベルを低下させます。一方、ペルオキシソーム増殖因子活性化受容体γの活性化は、インスリン感受性を向上させ、グルコースの取り込みを促進します。これらの受容体の複合活性化は、インスリン抵抗性と2型糖尿病の患者において代謝プロファイルを改善することにつながります .

類似化合物との比較

テサグリタザールは、ペルオキシソーム増殖因子活性化受容体αとペルオキシソーム増殖因子活性化受容体γの両方を選択的に活性化する点でユニークです。類似の化合物には以下が含まれます。

生物活性

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα and PPARγ. This compound has garnered attention for its potential in treating metabolic disorders, particularly type 2 diabetes and associated dyslipidemias. The following sections will detail the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound acts as an agonist for both PPARα and PPARγ, which play crucial roles in lipid metabolism and insulin sensitivity:

  • PPARα Activation : Enhances fatty acid oxidation, reduces triglyceride levels, and improves lipid profiles.
  • PPARγ Activation : Increases insulin sensitivity and promotes glucose uptake in adipose tissue.

This dual action results in improved glucose metabolism and lipid profiles, making this compound a candidate for treating insulin resistance and dyslipidemia.

Efficacy in Type 2 Diabetes

A multicenter, randomized, double-blind study assessed the efficacy of this compound on patients with type 2 diabetes. The study involved 390 non-diabetic patients with hypertriglyceridemia over 12 weeks. Key findings include:

  • Fasting Triglycerides : A significant reduction of 37% at the highest dose (1.0 mg/day) (p<0.0001).
  • Insulin Sensitivity : A decrease in fasting insulin levels by 35% (p<0.0001).
  • Glucose Levels : A reduction in plasma glucose concentration by 0.47 mmol/l (p<0.0001) .

Impact on Renal Function

In studies involving db/db mice—a model for type 2 diabetes—this compound demonstrated protective effects on renal function:

  • Albuminuria : Marked attenuation observed.
  • Renal Fibrosis : Significant reduction in collagen deposition and transforming growth factor-β1 expression .

Combination Therapy with GLP-1

Recent research has explored the combination of this compound with GLP-1 receptor agonists to enhance therapeutic efficacy while minimizing adverse effects. In animal studies:

  • Improved Glucose Tolerance : The combination therapy showed enhanced glucose metabolism compared to either treatment alone.
  • Reduced Adverse Effects : By targeting GLP-1 receptors specifically, the adverse effects associated with this compound were mitigated .

Summary of Clinical Trials

The following table summarizes key clinical trials assessing the efficacy of this compound:

Study TypeDurationSample SizeKey Findings
Randomized Controlled Trial12 weeks39037% reduction in triglycerides (p<0.0001)
Phase II Study24 weeks392HbA1C reduction of 0.66% (p<0.0001)
Animal Study (db/db mice)3 monthsN/AReduced albuminuria and renal fibrosis

Safety Profile

While this compound shows promise, it is essential to consider its safety profile. Clinical trials reported gastrointestinal symptoms and respiratory infections as common adverse events, but these were consistent across treatment groups . Notably, some studies indicated potential kidney damage at higher doses, necessitating careful monitoring during therapy .

特性

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048773
Record name Tesaglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251565-85-2
Record name Tesaglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251565-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesaglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesaglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06536
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesaglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tesaglitazar
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESAGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium hydroxide hydrate (0.12 g; 2.82 mmole) dissolved in water (10 ml) was slowly added to a solution of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester (1.12 g; 2.56 mmole) in tetrahydrofuran (30 ml). After stirring at room temperature for 3 hours, water (50 ml) was added and tetrahydrofuran was removed by evaporation in vacuo. The water residue was acidified with hydrochloric acid (2M) and extracted three times with ethyl acetate. The organic phase was dried (magnesium sulfate), filtered and the solvent was evaporated in vacuo to give 1 g (yield 96%) of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)-phenyl]propanoic acid.
Name
Lithium hydroxide hydrate
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesaglitazar
Reactant of Route 2
Reactant of Route 2
Tesaglitazar
Reactant of Route 3
Tesaglitazar
Reactant of Route 4
Tesaglitazar
Reactant of Route 5
Tesaglitazar
Reactant of Route 6
Tesaglitazar

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。